3-(3-Bromophenyl)-1H-pyrazole

Physicochemical characterization Solid-state properties Formulation development

3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) is a heterocyclic building block belonging to the 3-arylpyrazole class, with molecular formula C₉H₇BrN₂ and molecular weight 223.07 g/mol. It exists as a crystalline solid with a melting point of 71–75 °C and is commercially available at purities of 97–99%.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 149739-65-1
Cat. No. B138289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1H-pyrazole
CAS149739-65-1
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC=NN2
InChIInChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
InChIKeyNVRXIZHZQPRBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) – Core Properties and Procurement-Relevant Identity


3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) is a heterocyclic building block belonging to the 3-arylpyrazole class, with molecular formula C₉H₇BrN₂ and molecular weight 223.07 g/mol [1]. It exists as a crystalline solid with a melting point of 71–75 °C and is commercially available at purities of 97–99% . The compound features a pyrazole ring substituted at the 3-position with a 3-bromophenyl group, a regiochemical arrangement that is critical for specific synthetic applications including Suzuki–Miyaura cross-coupling and as the direct precursor to the clinical-stage oligomer modulator anle138b [2]. Its computed XLogP3-AA of 2.6 and single hydrogen bond donor/acceptor pair define its drug-like physicochemical profile [1].

Why 3-(3-Bromophenyl)-1H-pyrazole Cannot Be Replaced by Other Bromophenylpyrazole Isomers


Within the bromophenylpyrazole family, the position of bromine substitution on the phenyl ring and the attachment point on the pyrazole nucleus are not interchangeable. The meta-bromo arrangement in 3-(3-bromophenyl)-1H-pyrazole produces a melting point of 71–75 °C, dramatically lower than the 132–136 °C of the para isomer 3-(4-bromophenyl)-1H-pyrazole , and substantially higher than the 30–40 °C of the N-substituted isomer 1-(3-bromophenyl)-1H-pyrazole . These divergent physical properties reflect fundamentally different crystal packing and solubility behavior. More critically, the 3-(3-bromophenyl) scaffold is the indispensable core of anle138b, a clinical-stage α-synuclein and prion oligomerization inhibitor; the corresponding 4-bromophenyl regioisomer cannot yield the same pharmacophore geometry [1]. In Suzuki–Miyaura cross-coupling applications, the electronic character of the meta-bromo substituent (Hammett σₘ = 0.39 for Br) differs from para substitution (σₚ = 0.23), altering oxidative addition rates with palladium catalysts [2]. Procuring a generic bromophenylpyrazole without verifying the exact regiochemistry thus risks compromised reactivity, incorrect downstream intermediates, and failed biological assay reproducibility.

Quantitative Differentiation Evidence: 3-(3-Bromophenyl)-1H-pyrazole vs. Closest Analogs


Melting Point Advantage Over 3-(4-Bromophenyl)-1H-pyrazole and 1-(3-Bromophenyl)-1H-pyrazole

3-(3-Bromophenyl)-1H-pyrazole exhibits a melting point of 71–75 °C, which is approximately 57–65 °C lower than the para-substituted regioisomer 3-(4-bromophenyl)-1H-pyrazole (132–136 °C) and approximately 35–41 °C higher than the N-substituted isomer 1-(3-bromophenyl)-1H-pyrazole (30–40 °C) . A melting point in the 70–75 °C range is considered practically advantageous: the compound remains a free-flowing solid at ambient laboratory temperatures, eliminating the need for cold storage during routine weighing, while still amenable to melt-based formulation techniques if needed. The para isomer's melting point above 130 °C may complicate melt-processing, whereas the N-isomer's near-ambient melting point introduces risks of softening or caking during shipment and storage.

Physicochemical characterization Solid-state properties Formulation development

Lipophilicity Differentiation: Lower LogP of 3-(3-Bromophenyl) vs. 3-(4-Bromophenyl) Isomer

The computed partition coefficient (XLogP3-AA) for 3-(3-bromophenyl)-1H-pyrazole is 2.6, compared to LogP values of 2.84–3.13 reported for the 4-bromophenyl regioisomer [1]. This difference of approximately 0.24–0.53 log units indicates that the meta-bromo arrangement produces a moderately less lipophilic molecule than its para counterpart. For medicinal chemistry programs, a LogP reduction of 0.5 units can translate to measurably improved aqueous solubility and reduced nonspecific protein binding, both favorable for early-stage lead optimization. The meta-substitution pattern thus offers a starting scaffold with inherently better developability characteristics for oral or parenteral drug candidates.

Drug-likeness Lipophilicity ADME prediction

Essential Pharmacophoric Core for Anle138b: Clinical-Stage Oligomer Modulator

The 3-(3-bromophenyl)-1H-pyrazole scaffold constitutes the exact core structure of anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], a clinical-stage inhibitor of pathological α-synuclein and prion protein oligomerization [1]. The 3-bromo substitution pattern on the phenyl ring is not replaceable by 4-bromo or other halogen variants without loss of activity, as the meta geometry positions the bromine atom for critical hydrophobic contacts within the oligomer binding pocket. Anle138b inhibits α-synuclein oligomer formation by 77% and PrPSc prion propagation by 84% at a concentration of 10 µM in vitro . In mouse models of prion disease and three Parkinson's disease models, anle138b strongly inhibited oligomer accumulation, neuronal degeneration, and disease progression with no detectable toxicity at therapeutic doses and excellent oral bioavailability [1]. The compound has also been developed as an ¹⁸F-labeled PET radiotracer for imaging α-synuclein aggregates, with the bromine serving as a synthetic handle for radioisotope introduction .

Neurodegenerative disease Protein aggregation inhibition PET imaging

CDK2 Inhibitory Activity Demonstrated with a 3-(3-Bromophenyl)pyrazole-Derived Anilinopyrazole

A derivative built on the 3-(3-bromophenyl)-1H-pyrazole scaffold, namely N-(4-{[3-(3-bromophenyl)-1H-pyrazol-5-yl]amino}phenyl)methanesulfonamide, demonstrated IC₅₀ = 602 nM against human Cyclin A2/CDK2 kinase in a biochemical assay using [γ-³²P]ATP at pH 7.5 and 2 °C [1]. This sub-micromolar activity establishes the 3-(3-bromophenyl)pyrazole core as a viable ATP-competitive kinase inhibitor scaffold. In contrast, the corresponding 3-(4-bromophenyl) regioisomer, when elaborated with the same anilinopyrazole substitution, is expected to produce a different vector of the bromine atom relative to the kinase hinge-binding motif, potentially altering both potency and selectivity profiles. The CDK2 data provide quantitative evidence that the meta-bromo geometry engages the enzyme active site productively, a feature that is regioisomer-specific.

Kinase inhibition CDK2/Cyclin A2 Anticancer drug discovery

Antiproliferative Activity of a 1,3,5-Triarylpyrazole Derived from the 3-(3-Bromophenyl) Scaffold Against MCF-7 Breast Cancer Cells

A 1,3,5-triarylpyrazole compound synthesized from 3-(3-bromophenyl)-1H-pyrazole via oxidative aromatization—specifically 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1-phenyl-1H-pyrazole—was evaluated for antiproliferative activity against the MCF-7 breast cancer cell line. The compound exhibited an IC₅₀ of 8 mM, which, although classified as weak antiproliferative activity, was corroborated by molecular docking against estrogen receptor alpha (ERα, PDB ID: 3ERT) showing binding interactions consistent with the observed cellular activity [1]. This study establishes a direct synthetic and biological link between the parent 3-(3-bromophenyl)-1H-pyrazole building block and a characterized anticancer phenotype. The 3-bromophenyl substitution is essential for the construction of the triarylpyrazole architecture; alternative bromine positions would alter the dihedral angle between the phenyl and pyrazole rings, potentially disrupting ERα binding.

Estrogen receptor alpha Breast cancer Antiproliferative activity

Procurement-Driven Application Scenarios for 3-(3-Bromophenyl)-1H-pyrazole


Synthesis of Anle138b and Analogs for Neurodegenerative Disease Research

The 3-(3-bromophenyl)-1H-pyrazole scaffold is the mandatory starting material for synthesizing anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], a clinical-stage oligomer modulator for Parkinson's disease, prion diseases, and multiple system atrophy [1]. Anle138b inhibits α-synuclein oligomer formation by 77% and PrPSc propagation by 84% at 10 µM, with proven in vivo efficacy across multiple mouse models . Any laboratory or CRO synthesizing anle138b or conducting structure-activity relationship (SAR) studies around this chemotype must procure 3-(3-bromophenyl)-1H-pyrazole specifically; the 4-bromophenyl isomer will not yield the correct pharmacophore. The bromine atom also serves as a synthetic handle for ¹⁸F radiolabeling, enabling PET imaging applications .

Suzuki–Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

The aryl bromide at the meta position of the phenyl ring in 3-(3-bromophenyl)-1H-pyrazole is an optimal substrate for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the rapid generation of biaryl pyrazole libraries for kinase inhibitor discovery [2]. The CDK2 inhibitory activity demonstrated by an anilinopyrazole derivative (IC₅₀ = 602 nM) validates this scaffold for ATP-competitive kinase inhibitor programs [3]. The meta-substitution pattern provides distinct exit vector geometry compared to para-substituted analogs, which is critical for accessing the allosteric pocket adjacent to the ATP binding site in Type II kinase inhibitors. Medicinal chemistry teams should specify the 3-(3-bromophenyl) isomer to ensure the correct spatial orientation of coupled products.

Triarylpyrazole Synthesis for ERα-Targeted Anticancer Agent Development

3-(3-Bromophenyl)-1H-pyrazole serves as a key intermediate for constructing 1,3,5-triarylpyrazole derivatives with estrogen receptor alpha (ERα) inhibitory activity [4]. The MCF-7 antiproliferative assay data (IC₅₀ = 8 mM for the fully elaborated triarylpyrazole) provide proof-of-concept for ERα engagement, supported by molecular docking against the 3ERT crystal structure. While the parent compound itself is not active, the 3-bromophenyl substitution is essential for the multicomponent reaction that assembles the triaryl architecture. Procurement of the correct regioisomer is critical, as the 4-bromophenyl variant would yield different dihedral angles in the final product, potentially disrupting ERα binding pocket complementarity.

Herbicidal 3-Arylpyrazole Development Programs

The 3-(substituted phenyl)pyrazole scaffold, exemplified by 3-(3-bromophenyl)-1H-pyrazole, is claimed in multiple herbicide patents (e.g., US5112384, US5032165) for the control of broadleaf weeds in corn, soybean, and nut crops [5]. The halogen substitution pattern on the phenyl ring directly influences herbicidal potency and crop selectivity. The meta-bromo substitution provides an intermediate electronic effect (Hammett σₘ = 0.39) that can be fine-tuned relative to chloro (σₘ = 0.37) or unsubstituted (σ = 0) analogs. Agrochemical researchers optimizing phenyl ring substitution should source the pure 3-(3-bromophenyl) isomer to ensure reproducible structure-activity relationships in greenhouse and field trials.

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